molecular formula C26H27N3OS2 B7726597 1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B7726597
M. Wt: 461.6 g/mol
InChI Key: ZEAGWBOTWIMMRN-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound that features a unique combination of pyrrole and benzothieno pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and benzothieno pyrimidine intermediates, followed by their coupling under specific conditions.

    Preparation of Pyrrole Intermediate: The pyrrole intermediate can be synthesized through the reaction of 2,5-dimethylpyrrole with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of Benzothieno Pyrimidine Intermediate: The benzothieno pyrimidine intermediate is prepared by the cyclization of appropriate thiourea derivatives with 2-bromoacetophenone under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the pyrrole and benzothieno pyrimidine intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenylethyl)-2,5-dimethylpyrrole: Shares the pyrrole moiety but lacks the benzothieno pyrimidine structure.

    2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Contains the benzothieno pyrimidine moiety but lacks the pyrrole structure.

Uniqueness

1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to the combination of pyrrole and benzothieno pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS2/c1-17-14-21(18(2)29(17)13-12-19-8-4-3-5-9-19)22(30)15-31-25-24-20-10-6-7-11-23(20)32-26(24)28-16-27-25/h3-5,8-9,14,16H,6-7,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAGWBOTWIMMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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